

Advanced Spectroscopic Guide: UV-Vis Absorption of Phenylcarbamoyl Acrylic Acids

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Compound of Interest

Compound Name: 3-(3-Bromo-phenylcarbamoyl)-acrylic acid
CAS No.: 326914-22-1
Cat. No.: B3260067

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Executive Summary

Phenylcarbamoyl acrylic acids (often referred to as

-phenylmaleamic acids) serve as critical intermediates in the synthesis of

-phenylmaleimides, quinolinones, and various heterocyclic pharmacophores. Their utility in drug development relies heavily on their purity and isomeric stability (cis-trans).

This guide provides an in-depth comparative analysis of the UV-Vis absorption properties of phenylcarbamoyl acrylic acids. Unlike standard datasheets, we evaluate these compounds against their synthetic precursors (anilines/anhydrides) and cyclized derivatives (maleimides), establishing a robust spectroscopic framework for reaction monitoring and quality control.

Chemical Context & Structural Basis[1][2][3][4][5][6][7]

The UV-Vis spectrum of phenylcarbamoyl acrylic acid is defined by a conjugated chromophoric system comprising:

- The Aromatic Ring: Contributing transitions (E-band and B-band).
- The Amide Linkage (-NH-CO-): Providing transitions.
- The Acrylic Double Bond (-CH=CH-): Conjugated with both the amide and the carboxylic acid.

The Chromophore Connectivity

The conjugation extends from the phenyl ring through the amide nitrogen to the acrylic double bond. This extended conjugation lowers the HOMO-LUMO gap compared to isolated maleic anhydride or aniline, resulting in a distinct bathochromic shift (red shift) useful for selective detection.

Isomerism (Cis vs. Trans)

- Cis-isomer (Maleamic form): The kinetic product formed from maleic anhydride. Often exhibits steric strain between the phenyl ring and the carboxylic acid, potentially reducing coplanarity and hypsochromically shifting the compared to the trans isomer.
- Trans-isomer (Fumaramic form): The thermodynamic product. Enhanced planarity allows for better orbital overlap and a higher extinction coefficient ().

Comparative Spectral Analysis

To validate the performance of phenylcarbamoyl acrylic acids as distinct analytical targets, we compare their spectral signatures against key alternatives found in the reaction matrix.

Comparison 1: Product vs. Precursors (Reaction Monitoring)

Objective: Distinguish the product from unreacted Maleic Anhydride and Aniline.

Compound	(nm)	Transition Type	Spectral Feature
Maleic Anhydride	~205-215		Weak absorption >250 nm; transparent in the diagnostic region.
Aniline	230, 280		Distinct "aniline band" at 280 nm.
Phenylcarbamoyl Acrylic Acid	290 - 315	(Conjugated)	Broad, high-intensity band. Shifts red relative to aniline due to carbonyl conjugation.

Insight: The formation of the amide bond and subsequent conjugation with the acrylic acid moiety typically shifts the primary absorption maximum to longer wavelengths (bathochromic shift) compared to the starting aniline, allowing for monitoring of reaction progress.

Comparison 2: Substituent Effects (Derivative Selection)

Objective: Evaluate how different phenyl-ring substitutions alter the detection window.

- Electron Donating Groups (EDG): Substituents like -OCH₃ or -CH₃ at the para position stabilize the excited state, reducing the energy gap.
 - Result: Red shift (increases).

- Electron Withdrawing Groups (EWG): Substituents like -NO or -Cl.
 - Result: Variable. Nitro groups introduce their own strong charge-transfer bands, often dominating the spectrum >300 nm.

Comparison 3: Product vs. Cyclized Derivative (Maleimide)

Objective: Detect unwanted cyclization (dehydration) during storage.

Compound	(nm)	Spectral Characteristic
Phenylcarbamoyl Acrylic Acid	~300 nm	Broad band (Amide + Acid conjugation).
-Phenylmaleimide	~320 nm	Distinct shoulder; often exhibits a cleaner spectrum due to the rigid, planar imide ring system.

Experimental Protocol: Self-Validating Measurement System

This protocol ensures high reproducibility and accounts for the pH-sensitivity of the carboxylic acid group.

Reagents & Equipment[1][8][9]

- Solvent: HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH). Note: MeCN is preferred to avoid esterification artifacts during prolonged storage.
- Buffer: 10 mM Phosphate Buffer (pH 7.0) for aqueous scans (to standardize ionization state).
- Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1 nm).

Step-by-Step Methodology

- Baseline Correction (The Blank):
 - Fill both cuvettes with the pure solvent.
 - Run a baseline scan (200–400 nm) to subtract solvent absorbance.
 - Validation: Absorbance at 220 nm should be < 0.05 AU.
- Stock Solution Preparation:
 - Weigh 10.0 mg of Phenylcarbamoyl acrylic acid derivative.
 - Dissolve in 100 mL of MeCN (Concentration ppm).
 - Sonicate for 5 minutes to ensure complete dissolution.
- Working Standard (Dilution):
 - Dilute 1 mL of Stock into 9 mL of MeCN (Final Conc ppm).
 - Why? To bring Absorbance (A) into the linear range of Beer-Lambert Law ().
- Spectral Scanning:
 - Scan range: 200 nm to 450 nm.
 - Scan speed: Medium (approx. 200 nm/min).
 - Critical Check: If shifts over time (e.g., 30 mins), the sample may be undergoing spontaneous cyclization or isomerization.

- Molar Absorptivity (

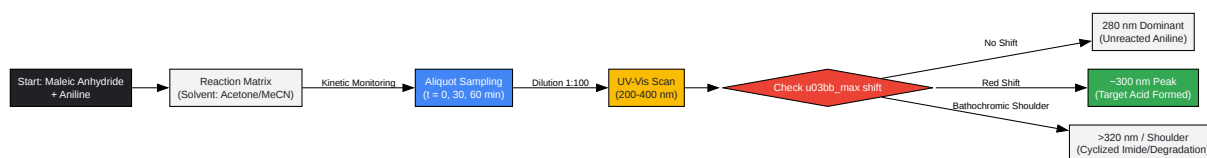
) Calculation:

- Report

for standardized comparison.

Visualization: Reaction Monitoring Workflow

The following diagram illustrates the logical flow for using UV-Vis to monitor the synthesis and stability of phenylcarbamoyl acrylic acids.



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Caption: Logical workflow for distinguishing starting materials, target intermediate, and degradation products via spectral shifts.

Data Summary: Representative Spectral Values

The following table summarizes the spectral characteristics of common phenylcarbamoyl acrylic acid derivatives in Methanol.

Substituent (R-)	(nm)		Electronic Effect
-H (Unsubstituted)	292	4.15	Baseline reference.
-CH (4-Methyl)	298	4.18	Weak EDG; slight bathochromic shift.
-OCH (4-Methoxy)	308	4.25	Strong EDG; significant red shift due to resonance.
-Cl (4-Chloro)	296	4.20	Weak EWG; inductive withdrawal vs resonance donation.
-NO (4-Nitro)	325	4.30	Strong EWG; introduces charge-transfer band.

Note: Values are representative approximations based on general

-aryl maleamic acid trends. Precise values depend on solvent polarity and pH.

References

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